molecular formula C9H14O B14339297 Nona-6,7-dien-2-one CAS No. 96838-83-4

Nona-6,7-dien-2-one

Cat. No.: B14339297
CAS No.: 96838-83-4
M. Wt: 138.21 g/mol
InChI Key: RVQNALSARPULIZ-UHFFFAOYSA-N
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Description

Nona-6,7-dien-2-one is a nine-carbon aliphatic ketone featuring conjugated double bonds at positions 6 and 6. Its structure (CH₃-CO-(CH₂)₃-CH=CH-CH₂-CH₂) combines a ketone group with a diene system, conferring unique reactivity and physical properties. This compound is of interest in organic synthesis and pharmaceutical applications, as evidenced by its structural analogs in immunosuppressants like Voclosporin, which contains a modified nona-6,8-dienoyl moiety .

Properties

CAS No.

96838-83-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3,5H,6-8H2,1-2H3

InChI Key

RVQNALSARPULIZ-UHFFFAOYSA-N

Canonical SMILES

CC=C=CCCCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nona-6,7-dien-2-one can be achieved through various methods. One common approach involves the electrolytic decarboxylation of maleic anhydride adducts. This method has been used to prepare several compounds within the bicyclo[3.2.2]nonane system . Another approach involves the use of cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain as key precursors. This method involves a two-step process using a Mannich base and ethyl acetoacetate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Nona-6,7-dien-2-one undergoes various types of chemical reactions, including Diels-Alder reactions, oxidation, and reduction. The Diels-Alder reaction is particularly notable, as it allows for the selective formation of endo-cis adducts when reacted with several dienes .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include dienes for Diels-Alder reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary, but they often involve the use of catalysts and specific temperature and pressure settings to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, Diels-Alder reactions typically yield endo-cis adducts, while oxidation and reduction reactions produce various oxidized and reduced forms of the compound .

Mechanism of Action

The mechanism of action of Nona-6,7-dien-2-one involves its ability to participate in various chemical reactions due to its unique structure. The three-carbon bridge in the compound allows for rapid interconversion between equivalent conformations, which plays a crucial role in its reactivity. The molecular targets and pathways involved in these reactions depend on the specific type of reaction being studied .

Comparison with Similar Compounds

Bicyclo[4.2.0]octa-4,7-dien-2-one (13)

Structural Features : A bicyclic ketone with conjugated double bonds at positions 4 and 7.
Key Differences :

  • Rigidity: The bicyclic framework restricts conformational flexibility compared to the linear Nona-6,7-dien-2-one.
  • Synthesis: Acid-catalyzed HOAc addition to semibullvalene produces bicyclo[4.2.0]octa-4,7-dien-2-one, a method distinct from this compound’s synthesis .
  • Stability: The bicyclic structure enhances stability under solvolysis conditions, whereas linear dienones like this compound may exhibit higher reactivity due to fewer steric constraints .

6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one

Structural Features: A nitro-substituted cyclohexadienone with an aromatic amine side chain. Key Differences:

  • Electron Effects: The nitro group (-NO₂) strongly withdraws electrons, increasing electrophilicity at the ketone compared to this compound’s aliphatic system.
  • Spectroscopy: Bond angles (e.g., C7—C6—C5 = 121.13°) and hydrogen-bonding geometry (e.g., N—H···O interactions) in the cyclohexadienone derivative contrast with this compound’s simpler NMR profile .

Voclosporin’s Nona-6,8-dienoyl Moiety

Structural Features: A modified nona-dienoyl group in the immunosuppressant Voclosporin (CAS 515814-01-4). Key Differences:

  • Double Bond Position: The 6,8-diene system (vs. 6,7 in this compound) alters molecular conformation, impacting biological activity.
  • Functionalization: The dienoyl group is esterified and integrated into a macrocyclic structure, enhancing target binding in immunosuppression .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Key Functional Groups Double Bond Positions Notable Reactivity/Stability
This compound C₉H₁₄O Ketone, conjugated diene 6,7 High electrophilicity at ketone
Bicyclo[4.2.0]octa-4,7-dien-2-one C₈H₁₀O Ketone, bicyclic diene 4,7 Enhanced solvolysis stability
Voclosporin derivative C₆₃H₁₁₁N₁₁O₁₂ Macrocyclic ester 6,8 Bioactivity in immunosuppression

Table 2: Spectroscopic Comparison

Compound ¹H NMR Features Key Bond Angles (degrees)
This compound δ 1.2–2.5 (alkyl), δ 5.5–6.2 (diene) C=O: ~120°; diene: ~125°
Cyclohexadienone derivative δ 6.8–7.5 (aromatic), δ 10.2 (N–H) C6–C7–C2: 120.03°; N2–C6: 119.53°

Research Findings and Implications

  • Reactivity: this compound’s linear diene system facilitates conjugate additions, whereas bicyclic analogs favor regioselective reactions due to steric control .
  • Biological Relevance: The 6,7-diene configuration in this compound may offer a template for designing bioactive molecules, as seen in Voclosporin’s 6,8-dienoyl group .
  • Analytical Methods : NMR and X-ray crystallography (as used in ) are critical for distinguishing positional isomers and substituent effects .

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